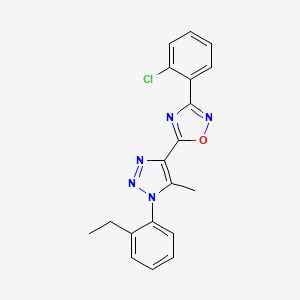![molecular formula C16H13Cl2IO4 B2967876 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid CAS No. 2058696-97-0](/img/structure/B2967876.png)
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(3,4-Dichlorobenzyl)oxy]benzenecarboxylic acid” is a chemical compound with the CAS Number: 56442-18-3 . It has a molecular weight of 297.14 . The IUPAC name for this compound is 4-[(3,4-dichlorobenzyl)oxy]benzoic acid .
Molecular Structure Analysis
The InChI code for “4-[(3,4-Dichlorobenzyl)oxy]benzenecarboxylic acid” is 1S/C14H10Cl2O3/c15-12-6-1-9 (7-13 (12)16)8-19-11-4-2-10 (3-5-11)14 (17)18/h1-7H,8H2, (H,17,18) .Aplicaciones Científicas De Investigación
Oxidation Processes and Reactivity
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid and related compounds have been extensively studied for their role in oxidation processes. For instance, o-Iodoxybenzoic acid (IBX) has been effective in oxidizing alcohols to carbonyl compounds at room temperature. It is notable for its ability to tolerate amine functionality, making it useful for oxidizing amino alcohols to amino carbonyl compounds. IBX has also been found to oxidize 1,2-glycols without cleaving the glycol carbon-carbon bond, which is crucial for maintaining the integrity of certain molecular structures during oxidation processes (Nair, 2020).
Catalytic Oxidation
The catalytic properties of compounds related to this compound have also been a subject of research. For example, iodobenzene, which shares structural similarities, has been used in catalytic oxidation of ketones, where it acts as a real oxidant in conjunction with m-chloroperbenzoic acid (Ochiai et al., 2005). This demonstrates the potential of related compounds in catalytic processes, particularly in organic synthesis.
Halogen Bonding in Crystal Engineering
Halogen bonding, involving compounds such as m-iodobenzoic acid, plays a significant role in crystal engineering. The study of uranyl coordination polymers with m-iodobenzoic acid has shown that halogen bonding can be a key interaction in the assembly of these materials. This research provides insights into how halogen bonds can be utilized in designing new materials with specific properties (Carter et al., 2018).
Environmental Applications
In the context of environmental science, compounds like 2,4-dihydroxybenzoic acid, a related compound, have been used in wastewater treatment through electrochemical oxidation. This process shows promise in the degradation of pollutants, indicating the potential of related compounds in environmental remediation (de Lima Leite et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2IO4/c1-2-22-14-7-10(16(20)21)6-13(19)15(14)23-8-9-3-4-11(17)12(18)5-9/h3-7H,2,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNYYECZSDLHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2967798.png)

![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2967800.png)
![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)

![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)

![N-(2,4-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2967808.png)


![3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide](/img/structure/B2967816.png)
